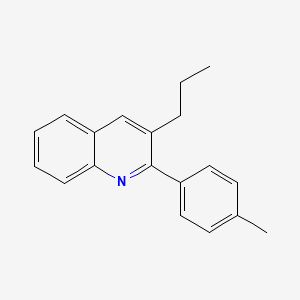
Quinoline, 2-(4-methylphenyl)-3-propyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Quinoline, 2-(4-methylphenyl)-3-propyl- is a derivative of quinoline, a nitrogen-containing heterocyclic aromatic compound. This compound is characterized by the presence of a 4-methylphenyl group at the 2-position and a propyl group at the 3-position of the quinoline ring. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry, organic synthesis, and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Quinoline, 2-(4-methylphenyl)-3-propyl- typically involves the reaction of 2-aminobenzophenone with appropriate aldehydes or ketones under acidic or basic conditions. One common method is the Friedländer synthesis, which involves the condensation of 2-aminobenzophenone with a carbonyl compound in the presence of an acid catalyst. Another method is the Skraup synthesis, which uses glycerol, sulfuric acid, and an oxidizing agent to cyclize aniline derivatives into quinoline structures .
Industrial Production Methods
Industrial production of Quinoline, 2-(4-methylphenyl)-3-propyl- often employs large-scale batch or continuous flow reactors. The reaction conditions are optimized to ensure high yield and purity of the product. Catalysts such as Lewis acids or transition metal complexes are commonly used to enhance the reaction rate and selectivity .
Chemical Reactions Analysis
Types of Reactions
Quinoline, 2-(4-methylphenyl)-3-propyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides using oxidizing agents like hydrogen peroxide or peracids.
Reduction: Reduction of the quinoline ring can be achieved using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids, and other oxidizing agents.
Reduction: Lithium aluminum hydride, catalytic hydrogenation with palladium or platinum catalysts.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles such as alkyl halides.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Dihydroquinolines or tetrahydroquinolines.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
Scientific Research Applications
Quinoline, 2-(4-methylphenyl)-3-propyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial, antiviral, and anticancer agent.
Medicine: Explored for its therapeutic potential in treating diseases such as malaria, tuberculosis, and cancer.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of Quinoline, 2-(4-methylphenyl)-3-propyl- involves its interaction with various molecular targets and pathways. In antimicrobial applications, it may inhibit the synthesis of nucleic acids or proteins in microorganisms. In anticancer research, it can induce apoptosis or inhibit cell proliferation by targeting specific enzymes or signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound, known for its broad spectrum of biological activities.
2-Phenylquinoline: Similar structure but lacks the propyl group, used in similar applications.
4-Methylquinoline: Contains a methyl group at the 4-position, used in the synthesis of pharmaceuticals and agrochemicals
Uniqueness
Quinoline, 2-(4-methylphenyl)-3-propyl- is unique due to the specific substitution pattern on the quinoline ring, which can influence its chemical reactivity and biological activity. The presence of both the 4-methylphenyl and propyl groups can enhance its lipophilicity and ability to interact with biological membranes, potentially leading to improved efficacy in certain applications .
Properties
CAS No. |
785815-32-9 |
|---|---|
Molecular Formula |
C19H19N |
Molecular Weight |
261.4 g/mol |
IUPAC Name |
2-(4-methylphenyl)-3-propylquinoline |
InChI |
InChI=1S/C19H19N/c1-3-6-17-13-16-7-4-5-8-18(16)20-19(17)15-11-9-14(2)10-12-15/h4-5,7-13H,3,6H2,1-2H3 |
InChI Key |
RTRBINSICOIOJP-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC2=CC=CC=C2N=C1C3=CC=C(C=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


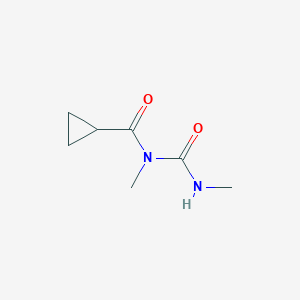
![Benzonitrile, 2,2'-[1,10-decanediylbis(oxy)]bis-](/img/structure/B14233651.png)
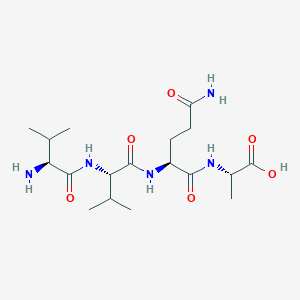
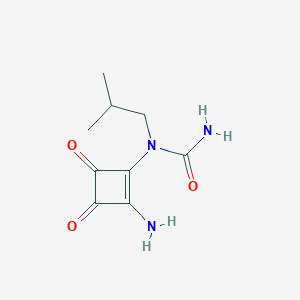
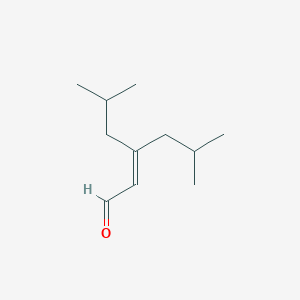

![4,5-Diphenyl-2-[(prop-2-en-1-yl)sulfanyl]-4,5-dihydro-1H-imidazole](/img/structure/B14233683.png)
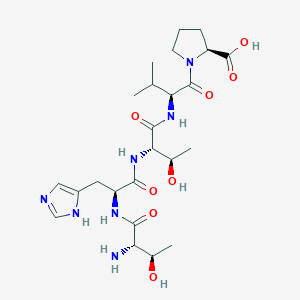
![Phosphonic acid, [(2-methyl-4-oxazolyl)methyl]-, dimethyl ester](/img/structure/B14233693.png)

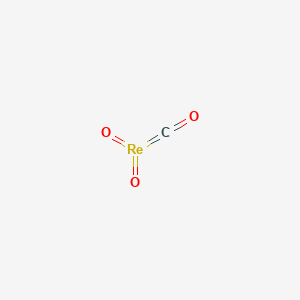
![[2-Amino-6-[(4-fluorophenyl)methylamino]pyridin-3-yl]-ethylcarbamic acid;butanedioic acid](/img/structure/B14233714.png)
![[2-(hydroxymethyl)pyridin-3-yl] N,N-dimethylcarbamate](/img/structure/B14233728.png)
![1H-Pyrrolo[2,3-b]pyridine-1,2-dicarboxylic acid, 5-(benzoyloxy)-, 1-(1,1-dimethylethyl) 2-ethyl ester, 7-oxide](/img/structure/B14233731.png)
